Cas no 59498-98-5 (1-methyl-2-oxabicyclo2.2.2octan-3-one)

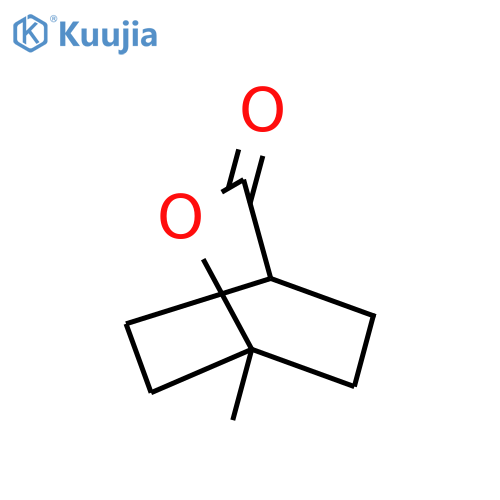

59498-98-5 structure

商品名:1-methyl-2-oxabicyclo2.2.2octan-3-one

1-methyl-2-oxabicyclo2.2.2octan-3-one 化学的及び物理的性質

名前と識別子

-

- 2-Oxabicyclo[2.2.2]octan-3-one, 1-methyl-

- AT35425

- Z5185201929

- SCHEMBL12935407

- 59498-98-5

- 1-METHYL-2-OXABICYCLO[2.2.2]OCTAN-3-ONE

- EN300-28339461

- 1-methyl-2-oxabicyclo2.2.2octan-3-one

-

- MDL: MFCD34475064

- インチ: 1S/C8H12O2/c1-8-4-2-6(3-5-8)7(9)10-8/h6H,2-5H2,1H3

- InChIKey: LXTUZAQFOHSOAI-UHFFFAOYSA-N

- ほほえんだ: O1C(C2CCC1(C)CC2)=O

計算された属性

- せいみつぶんしりょう: 140.083729621g/mol

- どういたいしつりょう: 140.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- 密度みつど: 1.119±0.06 g/cm3(Predicted)

- ゆうかいてん: 64-65 °C

- ふってん: 240.3±8.0 °C(Predicted)

1-methyl-2-oxabicyclo2.2.2octan-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28339461-0.05g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95.0% | 0.05g |

$315.0 | 2025-03-19 | |

| Enamine | EN300-28339461-0.25g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95.0% | 0.25g |

$672.0 | 2025-03-19 | |

| Enamine | EN300-28339461-1.0g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95.0% | 1.0g |

$1357.0 | 2025-03-19 | |

| Enamine | EN300-28339461-5.0g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95.0% | 5.0g |

$3935.0 | 2025-03-19 | |

| Enamine | EN300-28339461-2.5g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95.0% | 2.5g |

$2660.0 | 2025-03-19 | |

| Enamine | EN300-28339461-10.0g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95.0% | 10.0g |

$5837.0 | 2025-03-19 | |

| Enamine | EN300-28339461-5g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95% | 5g |

$3935.0 | 2023-09-07 | |

| Enamine | EN300-28339461-10g |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95% | 10g |

$5837.0 | 2023-09-07 | |

| 1PlusChem | 1P02815Z-50mg |

1-methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95% | 50mg |

$452.00 | 2024-04-22 | |

| Aaron | AR0281EB-500mg |

1-Methyl-2-oxabicyclo[2.2.2]octan-3-one |

59498-98-5 | 95% | 500mg |

$1480.00 | 2025-02-15 |

1-methyl-2-oxabicyclo2.2.2octan-3-one 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

59498-98-5 (1-methyl-2-oxabicyclo2.2.2octan-3-one) 関連製品

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量